molecular formula C27H45N3O B14720969 2,4,6-Tris[(cyclohexylamino)methyl]phenol CAS No. 6642-18-8

2,4,6-Tris[(cyclohexylamino)methyl]phenol

Katalognummer: B14720969
CAS-Nummer: 6642-18-8
Molekulargewicht: 427.7 g/mol
InChI-Schlüssel: NDPKKBMWWCJNAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,6-Tris[(cyclohexylamino)methyl]phenol is an organic compound characterized by the presence of three cyclohexylamino groups attached to a phenolic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[(cyclohexylamino)methyl]phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to maximize yield and minimize impurities. The reaction is usually conducted in a reactor under vacuum to remove water produced during the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Tris[(cyclohexylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,4,6-Tris[(cyclohexylamino)methyl]phenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4,6-Tris[(cyclohexylamino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the amino groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,6-Tris[(dimethylamino)methyl]phenol
  • 2,4,6-Tris[(ethylamino)methyl]phenol
  • 2,4,6-Tris[(propylamino)methyl]phenol

Uniqueness

2,4,6-Tris[(cyclohexylamino)methyl]phenol is unique due to the presence of cyclohexyl groups, which impart distinct steric and electronic properties. These properties enhance its reactivity and stability compared to similar compounds with smaller alkyl groups .

Eigenschaften

CAS-Nummer

6642-18-8

Molekularformel

C27H45N3O

Molekulargewicht

427.7 g/mol

IUPAC-Name

2,4,6-tris[(cyclohexylamino)methyl]phenol

InChI

InChI=1S/C27H45N3O/c31-27-22(19-29-25-12-6-2-7-13-25)16-21(18-28-24-10-4-1-5-11-24)17-23(27)20-30-26-14-8-3-9-15-26/h16-17,24-26,28-31H,1-15,18-20H2

InChI-Schlüssel

NDPKKBMWWCJNAR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NCC2=CC(=C(C(=C2)CNC3CCCCC3)O)CNC4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.